Acetamide, N-(4,7-dimethoxy-6-(2-(cyclohexylamino)ethoxy)-5-benzofuranyl)-, hydrochloride, hydrate
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Overview
Description
Acetamide, N-(4,7-dimethoxy-6-(2-(cyclohexylamino)ethoxy)-5-benzofuranyl)-, hydrochloride, hydrate is a complex organic compound with a unique structure that includes a benzofuran ring substituted with dimethoxy and cyclohexylaminoethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4,7-dimethoxy-6-(2-(cyclohexylamino)ethoxy)-5-benzofuranyl)-, hydrochloride, hydrate typically involves multiple stepsThe reaction conditions often include the use of reagents such as SnCl4 in dry CH2Cl2 at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4,7-dimethoxy-6-(2-(cyclohexylamino)ethoxy)-5-benzofuranyl)-, hydrochloride, hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide, N-(4,7-dimethoxy-6-(2-(cyclohexylamino)ethoxy)-5-benzofuranyl)-, hydrochloride, hydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Acetamide, N-(4,7-dimethoxy-6-(2-(cyclohexylamino)ethoxy)-5-benzofuranyl)-, hydrochloride, hydrate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. This inhibition can lead to reduced glucose levels and potential therapeutic effects for conditions like diabetes .
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethoxy-6-(2-piperidin-1-ium-2-ylethoxy)-1-benzofuran-5-yl]azaniumdichloride: This compound shares a similar benzofuran core but has different substituents, leading to distinct chemical and biological properties.
3,5-Diethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine: Another compound with a similar core structure but different functional groups, used in different applications.
Uniqueness
The uniqueness of Acetamide, N-(4,7-dimethoxy-6-(2-(cyclohexylamino)ethoxy)-5-benzofuranyl)-, hydrochloride, hydrate lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
75883-40-8 |
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Molecular Formula |
C20H31ClN2O6 |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
N-[6-[2-(cyclohexylamino)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]acetamide;hydrate;hydrochloride |
InChI |
InChI=1S/C20H28N2O5.ClH.H2O/c1-13(23)22-16-17(24-2)15-9-11-26-18(15)20(25-3)19(16)27-12-10-21-14-7-5-4-6-8-14;;/h9,11,14,21H,4-8,10,12H2,1-3H3,(H,22,23);1H;1H2 |
InChI Key |
BCZCNTNHEZHACS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C(=C1OCCNC3CCCCC3)OC)OC=C2)OC.O.Cl |
Origin of Product |
United States |
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